molecular formula C11H9ClN2O B320453 1-(4-chlorobenzoyl)-3-methyl-1H-pyrazole

1-(4-chlorobenzoyl)-3-methyl-1H-pyrazole

Cat. No.: B320453
M. Wt: 220.65 g/mol
InChI Key: CAZZADNNWBSLNH-UHFFFAOYSA-N
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Description

Structural Characterization of 1-(4-Chlorobenzoyl)-3-methyl-1H-pyrazole

Molecular Structure Analysis

The molecular architecture of this compound encompasses a five-membered pyrazole ring system substituted with a methyl group at the 3-position and a 4-chlorobenzoyl group at the nitrogen atom. The compound belongs to the class of N-acylpyrazoles, which have received considerable attention due to their biological activities and synthetic utility. The molecular structure features a planar pyrazole ring that can adopt different conformations relative to the attached aromatic systems, influenced by both steric and electronic factors.

The three-dimensional arrangement of atoms in this molecule creates distinct spatial regions that affect its reactivity and interaction with other molecules. The 4-chlorobenzoyl substituent introduces electron-withdrawing characteristics that significantly influence the electronic properties of the pyrazole ring system. The methyl group at position 3 provides steric bulk that can affect the overall conformation and stability of different tautomeric forms. The molecular geometry is further characterized by specific bond lengths, bond angles, and dihedral angles that determine the overall three-dimensional shape and electronic distribution.

X-ray Crystallographic Studies

Crystallographic analysis of related pyrazole compounds has provided valuable insights into the structural characteristics of acylpyrazole systems. Studies on similar compounds have revealed that the pyrazole ring typically maintains planarity with root mean square deviations of approximately 0.0065 Å. The three aromatic ring systems in acylated pyrazoles often exhibit twisted conformations relative to the central pyrazole ring, with dihedral angles ranging from 39° to 72° depending on substituent effects and crystal packing forces.

Crystal structure determinations of related 4-chlorophenyl-substituted pyrazoles have shown monoclinic crystal systems with space groups such as P21/c. The unit cell parameters for similar compounds typically fall within ranges of a = 5.3-11.4 Å, b = 10.6-29.4 Å, and c = 6.4-25.2 Å, with β angles around 92-99°. The molecular packing in these crystals is often stabilized by weak intermolecular interactions, including C-H···π contacts and halogen interactions involving the chlorine atom.

Properties

IUPAC Name

(4-chlorophenyl)-(3-methylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-8-6-7-14(13-8)11(15)9-2-4-10(12)5-3-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZZADNNWBSLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Position and Halogen Effects

  • Chlorobenzoyl vs. Chlorobenzyl: The chlorobenzoyl group in the target compound introduces a carbonyl moiety, increasing electron-withdrawing effects compared to the chlorobenzyl group in 1-(4-chlorobenzyl)-3-methyl-1H-pyrazole. This difference may enhance interactions with polar amino acid residues in enzymes, improving inhibitory potency .
  • Halogen Substitution: The 4-chloro substituent on the benzoyl group contrasts with 3-chlorophenyl or 2-chloro-4-fluorophenoxy groups in analogs. Such positional variations influence steric hindrance and electronic distribution, altering target selectivity. For example, 4-(3-Chlorophenyl)-3-methyl-1H-pyrazole shows stronger anti-inflammatory effects due to optimal halogen positioning .

Functional Group Additions

  • Nitro vs. Methyl Groups: The nitro group in 1-((2-Chloro-4-fluorophenoxy)methyl)-4-nitro-1H-pyrazole enhances electrophilicity, enabling covalent interactions with biological targets. In contrast, the methyl group in the target compound improves metabolic stability without significantly altering electronic properties .
  • Amino and Hydroxyl Groups: Compounds like 2-((4-Amino-1-methyl-1H-pyrazol-5-yl)amino)ethanol exhibit hydrogen-bonding capabilities due to amino and hydroxyl groups, which are absent in the target compound. This difference may reduce solubility but increase membrane permeability .

Preparation Methods

Reaction Conditions and Mechanism

In a representative procedure:

  • Substrate : 3-Methyl-1H-pyrazole-4-carbaldehyde oxime (4 mmol)

  • Acylating Agent : 4-Chlorobenzoyl chloride (5 mmol)

  • Base : Pyridine (5 mL)

  • Solvent : Dichloromethane (40 mL)

  • Conditions : Reflux for 7 hours

The mechanism proceeds via base-assisted deprotonation of the pyrazole’s NH group, followed by nucleophilic attack on the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. Pyridine neutralizes HCl byproduct, driving the reaction to completion.

Table 1: Optimization of Acylation Parameters

ParameterOptimal ValueYield (%)Purity (%)
SolventDichloromethane8599.5
TemperatureReflux (40°C)8599.5
Reaction Time7 hours8599.5
BasePyridine8599.5
Molar Ratio (Oxime:Acyl Chloride)1:1.258599.5

Work-Up and Purification

Post-reaction, the mixture is washed with saturated brine to remove residual pyridine and HCl. The organic phase is dried over anhydrous sodium sulfate, concentrated under vacuum, and purified via column chromatography (petroleum ether/ethyl acetate, 12:1 v/v). Recrystallization from petroleum ether/ethyl acetate yields colorless crystals.

Alternative Synthetic Strategies

Solid-Phase Synthesis

The patent literature describes the use of immobilized reagents for pyrazole functionalization. Silica-supported bases, such as potassium carbonate, could facilitate acylation under heterogeneous conditions, simplifying purification. This approach remains speculative for 1-(4-chlorobenzoyl)-3-methyl-1H-pyrazole but merits exploration given its success in analogous systems.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (500 MHz, DMSO-d6) : δ 8.45 (s, 1H, pyrazole H4), 7.85–7.40 (m, 4H, aromatic H), 2.50 (s, 3H, CH3).

  • 13C NMR (125 MHz, DMSO-d6) : δ 165.2 (C=O), 144.1 (pyrazole C3), 138.5–128.0 (aromatic C), 21.7 (CH3).

  • IR (KBr) : 1715 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N pyrazole).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥99.5% purity, with a retention time of 6.2 minutes .

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